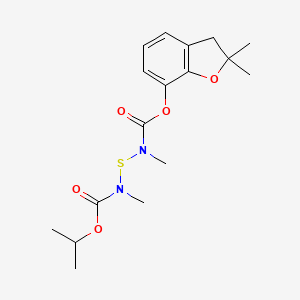
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: Methylating agents such as methyl iodide.
- Conditions: Strong bases like sodium hydride, room temperature.
Step 3: Attachment of the N-methyl-N-isopropoxycarbonylaminothio Group
- Reactants: Isopropyl chloroformate, thiourea derivatives.
- Conditions: Mild temperatures, inert atmosphere.
Step 4: Final Functionalization
- Reactants: Carbamoyl chloride derivatives.
- Conditions: Basic conditions, room temperature.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multi-step organic reactions. The starting materials are usually simple benzofuran derivatives, which undergo various functional group modifications.
-
Step 1: Formation of the Benzofuran Core
- Reactants: Phenol derivatives and acetic anhydride.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
- Products: Oxidized benzofuran derivatives.
-
Reduction
- Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
- Conditions: Room temperature, inert atmosphere.
- Products: Reduced benzofuran derivatives.
-
Substitution
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Room temperature, various solvents.
- Products: Substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, acid or base catalysts.
Solvents: Dichloromethane, ethanol, water.
Scientific Research Applications
Chemistry
- Used as intermediates in organic synthesis.
- Studied for their unique reactivity and stability.
Biology
- Investigated for their potential as enzyme inhibitors.
- Used in the study of metabolic pathways.
Medicine
- Explored for their potential as therapeutic agents.
- Studied for their anti-inflammatory and anti-cancer properties.
Industry
- Used in the development of new materials.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzofuran
- 2,3-Dihydrobenzofuran
- 7-Hydroxybenzofuran
Uniqueness
- The presence of the N-methyl-N-isopropoxycarbonylaminothio group distinguishes it from other benzofurans.
- Unique reactivity due to the specific functional groups attached.
Conclusion
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
65907-29-1 |
|---|---|
Molecular Formula |
C17H24N2O5S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propan-2-yl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H24N2O5S/c1-11(2)22-15(20)18(5)25-19(6)16(21)23-13-9-7-8-12-10-17(3,4)24-14(12)13/h7-9,11H,10H2,1-6H3 |
InChI Key |
BFSFEYYYMRSBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















